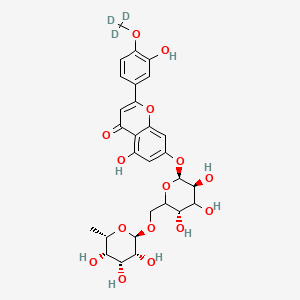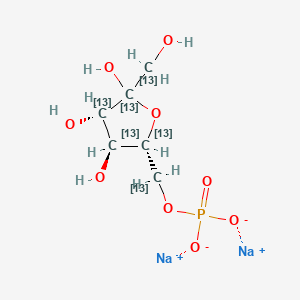
D-Fructose 6-Phosphate-13C6 Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose 6-Phosphate-13C6 Disodium Salt: is a stable isotope-labeled form of D-fructose 6-phosphate. This compound is a key intermediate in glycolysis and gluconeogenesis, making it essential in metabolic research. The incorporation of the carbon-13 label allows researchers to track the metabolic fate of the compound with high resolution using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose 6-Phosphate-13C6 Disodium Salt typically involves the phosphorylation of D-fructose using a phosphorylating agent in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions: D-Fructose 6-Phosphate-13C6 Disodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-fructose 1,6-bisphosphate.
Reduction: It can be reduced to form D-fructose.
Substitution: It can undergo substitution reactions to form different phosphorylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Phosphorylating agents like phosphoric acid are used under basic conditions.
Major Products:
Oxidation: D-fructose 1,6-bisphosphate.
Reduction: D-fructose.
Substitution: Various phosphorylated derivatives.
Applications De Recherche Scientifique
D-Fructose 6-Phosphate-13C6 Disodium Salt is widely used in metabolic research, particularly in studies involving the tracking of glucose metabolism and the pentose phosphate pathway. It is valuable in studying enzyme-catalyzed reactions where D-fructose 6-phosphate is a substrate or product, enabling detailed investigation of enzyme kinetics and mechanisms. Additionally, it is utilized in research focusing on the role of fructose 6-phosphate in cellular signaling and regulation, as well as in the exploration of metabolic disorders related to carbohydrate metabolism .
Mécanisme D'action
The mechanism of action of D-Fructose 6-Phosphate-13C6 Disodium Salt involves its role as an intermediate in glycolysis and gluconeogenesis. It is converted to
Propriétés
Formule moléculaire |
C6H11Na2O9P |
|---|---|
Poids moléculaire |
310.06 g/mol |
Nom IUPAC |
disodium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;;/h3-5,7-10H,1-2H2,(H2,11,12,13);;/q;2*+1/p-2/t3-,4-,5+,6?;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1;; |
Clé InChI |
HYDCSGSCSYCSAK-XIWSNFFCSA-L |
SMILES isomérique |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


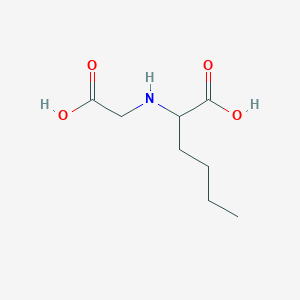
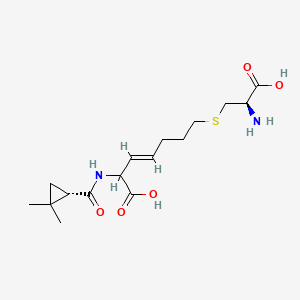
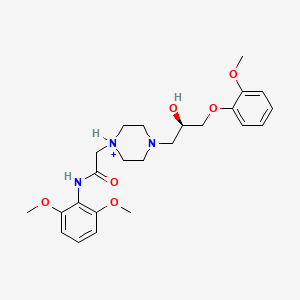
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
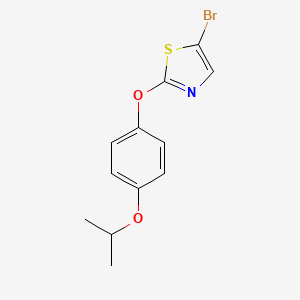
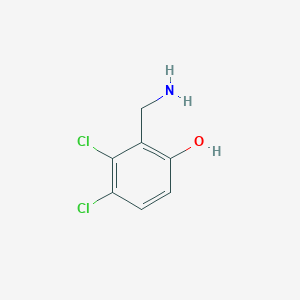
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)

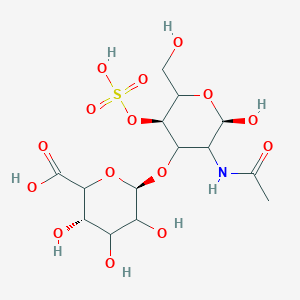
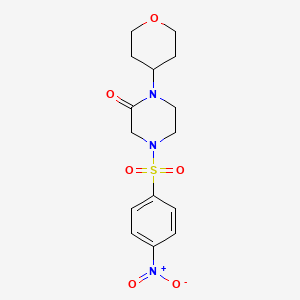

![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
